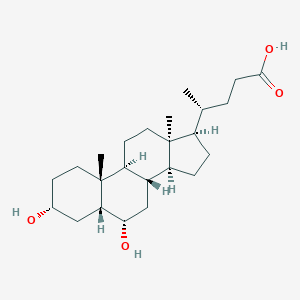

Hyodeoxycholic Acid

Description

Properties

IUPAC Name |

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-SIBKNCMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-49-5 (hydrochloride salt) | |

| Record name | Hyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001018971 | |

| Record name | Hyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-49-8 | |

| Record name | Hyodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-α,6-α-dihydroxy-5-β-cholan-24-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A33Y6EHYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Odyssey of Hyodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyodeoxycholic acid (HDCA), a secondary bile acid, has emerged from relative obscurity to become a molecule of significant interest in metabolic research and drug development. Initially identified as a major component of hog bile, its role in human physiology was considered minimal, with only trace amounts detected in healthy individuals.[1] However, recent studies have unveiled its multifaceted involvement in regulating lipid and glucose homeostasis, modulating gut microbiota, and influencing inflammatory responses. This technical guide provides an in-depth exploration of the metabolic pathway of HDCA, offering a comprehensive resource for professionals in the field.

Formation of this compound: A Tale of Microbial Craftsmanship

This compound is primarily a product of the metabolic activity of the gut microbiota, classifying it as a secondary bile acid.[1] Its formation involves the enzymatic modification of primary bile acids synthesized in the liver.

Precursors and Microbial Transformers

In humans, HDCA can be formed from the primary bile acid chenodeoxycholic acid (CDCA) through 6α-hydroxylation. It can also be produced from lithocholic acid (LCA) via the action of cytochrome P450 3A4 (CYP3A4) to form an intermediate that is subsequently converted to HDCA.[2]

In animal models, the pathways are more clearly defined. In rats, a specific Gram-positive intestinal bacterium, termed HDCA-1, has been identified as being responsible for the conversion of muricholic acids and hyocholic acid into HDCA.[1] In pigs, HDCA is a major bile acid and is considered both a primary and a secondary bile acid.[1]

Hepatic Biotransformation: Preparing for Elimination

Once absorbed from the intestine and transported to the liver via the portal circulation, HDCA undergoes extensive biotransformation to increase its water solubility and facilitate its excretion. The primary metabolic pathways in the human liver are glucuronidation and, to a lesser extent, amino acid conjugation.

Glucuronidation: The Main Detoxification Route

The major metabolic fate of HDCA in humans is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction predominantly occurs at the 6α-hydroxyl group of the HDCA molecule.[3] This is a unique feature compared to primary bile acids, which are typically glucuronidated at the 3α-position.[1]

The key enzymes responsible for the 6-O-glucuronidation of HDCA are UGT2B4 and UGT2B7 .[1][4] The expression of UGT2B4 is primarily confined to the liver, highlighting its specialized role in hepatic bile acid metabolism.[4]

Amino Acid Conjugation

In addition to glucuronidation, HDCA can be conjugated with the amino acid glycine (B1666218) to form glycothis compound. This is a common pathway for many bile acids, enhancing their amphipathic nature and aiding in their physiological functions.

Excretion: The Final Journey

The hydrophilic metabolites of HDCA are efficiently eliminated from the body through biliary and renal routes.

Biliary and Fecal Excretion

A portion of the metabolized HDCA is secreted into the bile and enters the enterohepatic circulation. However, a significant amount is ultimately excreted in the feces.

Urinary Excretion: A Noteworthy Pathway for HDCA

A distinguishing feature of HDCA metabolism is its substantial excretion in the urine, primarily as HDCA-6α-glucuronide.[1] In healthy individuals, urinary levels of HDCA are very low.[1] However, in cholestatic liver diseases, where the biliary excretion of bile acids is impaired, the urinary excretion of HDCA and its glucuronide conjugate increases significantly, suggesting that 6α-hydroxylation and subsequent glucuronidation represent an important alternative elimination pathway for bile acids under these conditions.[1][5][6]

Regulatory Roles of this compound

Beyond its own metabolism, HDCA actively modulates other metabolic pathways, particularly the synthesis of other bile acids and inflammatory signaling.

Regulation of Bile Acid Synthesis

HDCA has been shown to influence the expression of key enzymes involved in the classical and alternative pathways of bile acid synthesis in the liver. It can inhibit the expression of cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway, and activate the expression of sterol 27-hydroxylase (CYP27A1) and oxysterol 7α-hydroxylase (CYP7B1) , which are involved in the alternative pathway. This regulatory action helps to maintain bile acid homeostasis.

TGR5 Signaling Pathway

HDCA is an agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor involved in energy homeostasis and inflammation. Activation of TGR5 by HDCA can trigger downstream signaling cascades, including the protein kinase B (Akt) and nuclear factor-kappa B (NF-κB) pathways, leading to anti-inflammatory effects.

Data Presentation

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Family | Location | Substrate(s) | Product(s) | Function |

| CYP3A4 | Cytochrome P450 | Liver | Lithocholic Acid | 6α-hydroxy-LCA | Formation of HDCA precursor |

| UGT2B4 | UDP-glucuronosyltransferase | Liver | This compound | HDCA-6α-glucuronide | Glucuronidation for excretion |

| UGT2B7 | UDP-glucuronosyltransferase | Liver, Kidney | This compound | HDCA-6α-glucuronide | Glucuronidation for excretion |

Table 2: Excretion of Orally Administered [14C]this compound in Humans with Biliary T-tube

| Excretion Route | Percentage of Administered Dose | Major Metabolites |

| Bile | 11.5% - 31% | Glycothis compound, this compound glucuronide |

| Urine | 30% - 84% | This compound glucuronide |

Table 3: Kinetic Parameters for this compound Glucuronidation in Human Tissues

| Tissue | Apparent Km (µM) | Apparent Vmax (nmol/min per mg protein) |

| Liver Microsomes | ~10-20 | ~0.5-1.5 |

| Kidney Microsomes | ~15-25 | ~0.1-0.3 |

| Small Bowel Microsomes | ~20-30 | ~0.05-0.15 |

Note: These values are approximate and can vary depending on the experimental conditions and individual differences.

Experimental Protocols

Quantification of this compound in Serum by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of HDCA in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., d4-HDCA).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

b. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate HDCA from other bile acids.

c. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for HDCA: Precursor ion (m/z) 391.3 → Product ion (m/z) 391.3 (or a specific fragment ion).

-

MRM Transition for Internal Standard: Appropriate transition for the deuterated standard.

UDP-Glucuronosyltransferase (UGT) Activity Assay for this compound

This protocol outlines a method to determine the activity of UGT enzymes (e.g., in human liver microsomes or recombinant systems) towards HDCA.

a. Reaction Mixture (in a microcentrifuge tube):

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Magnesium Chloride: 10 mM.

-

Alamethicin: 50 µg/mg microsomal protein (to permeabilize the microsomal membrane).

-

Microsomal Protein: 0.1 - 0.5 mg/mL.

-

This compound: A range of concentrations to determine enzyme kinetics.

-

UDP-glucuronic acid (UDPGA): 5 mM (to initiate the reaction).

b. Incubation:

-

Pre-incubate the reaction mixture (without UDPGA) at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

c. Analysis:

-

Centrifuge the terminated reaction to pellet the protein.

-

Analyze the supernatant for the formation of HDCA-glucuronide using LC-MS/MS, as described in the quantification protocol. The amount of product formed over time is used to calculate the enzyme activity.

Mandatory Visualizations

Caption: Overview of this compound formation, metabolism, and excretion.

Caption: HDCA's regulation of key enzymes in bile acid synthesis pathways.

Caption: HDCA's anti-inflammatory signaling through the TGR5 receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 6 alpha-glucuronidation of this compound by human liver, kidney and small bowel microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation of this compound in human liver. Evidence for a selective role of UDP-glucuronosyltransferase 2B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of bile acids in the serum and urine in cholestasis. Evidence for 6alpha-hydroxylation of bile acids in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of plasma bile acid profiles in patients with liver diseases associated with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gut Microbiota's Alchemical Feat: A Technical Guide to the Synthesis of Hyodeoxycholic Acid from Primary Bile Acids

For Immediate Release

[Shanghai, CN – December 18, 2025] – This whitepaper provides a comprehensive technical overview of the synthesis of hyodeoxycholic acid (HDCA) from primary bile acids by the gut microbiota. This guide is intended for researchers, scientists, and drug development professionals interested in the intricate interplay between the gut microbiome and host metabolism, with a specific focus on the enzymatic pathways, key microbial players, and the resultant signaling implications of HDCA production.

Introduction: The Significance of Microbial Bile Acid Transformation

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol and play a crucial role in lipid digestion.[1][2] However, their biological activity extends far beyond digestion, as they are precursors to a diverse array of secondary bile acids produced by the gut microbiota. These microbially-derived molecules act as signaling molecules, modulating host physiology through interaction with various receptors. Among these, this compound (HDCA), a secondary bile acid, has garnered significant attention for its potential therapeutic effects. This document details the microbial enzymatic processes responsible for its formation from primary bile acids.

The Enzymatic Pathway: A Multi-Step Conversion

The synthesis of HDCA from primary bile acids is a multi-step process primarily carried out by anaerobic bacteria residing in the colon. The key enzymatic reactions involved are deconjugation, 7α-dehydroxylation, and epimerization of hydroxyl groups at various positions on the steroid nucleus. The primary human bile acids, cholic acid and chenodeoxycholic acid, can be converted to HDCA through a series of enzymatic modifications.

Deconjugation: The Initiating Step

Before any modification of the steroid nucleus can occur, the conjugated primary bile acids must be deconjugated. Bile salt hydrolases (BSHs), enzymes widely distributed among gut bacteria including Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides, catalyze the hydrolysis of the amide bond, releasing the free bile acid and the amino acid taurine (B1682933) or glycine.[1][3]

The Path from Cholic Acid to this compound

The conversion of cholic acid (3α, 7α, 12α-trihydroxy-5β-cholan-24-oic acid) to this compound (3α, 6α-dihydroxy-5β-cholan-24-oic acid) is a more complex transformation that involves 7α-dehydroxylation and subsequent hydroxylation or epimerization at the C-6 position. While the direct pathway is not as extensively documented as other secondary bile acid transformations, it is hypothesized to proceed through the following steps:

-

7α-dehydroxylation: This crucial step is carried out by a limited number of gut bacteria, primarily from the Clostridium genus, that possess the bile acid inducible (bai) operon.[1] This multi-enzyme pathway converts cholic acid to deoxycholic acid (DCA).

-

Epimerization and Hydroxylation: Further modification of DCA or an intermediate by other gut microbes possessing hydroxysteroid dehydrogenases (HSDHs) could lead to the formation of HDCA. This would involve the epimerization of one of the existing hydroxyl groups and/or the introduction of a hydroxyl group at the 6α position.

The Path from Chenodeoxycholic Acid to this compound

The conversion of chenodeoxycholic acid (3α, 7α-dihydroxy-5β-cholan-24-oic acid) to HDCA involves 7α-dehydroxylation to form lithocholic acid (LCA), followed by 6α-hydroxylation.

-

6α-hydroxylation: The subsequent 6α-hydroxylation of LCA to form HDCA is a key step. While the specific enzymes and bacteria responsible for this reaction in the human gut are still under active investigation, evidence suggests that certain members of the gut microbiota possess the necessary enzymatic machinery.

The following diagram illustrates the proposed enzymatic pathways for the synthesis of HDCA from primary bile acids.

Key Microbial Players in HDCA Synthesis

Several genera of gut bacteria have been identified as key contributors to the enzymatic transformations leading to HDCA synthesis. These are primarily obligate anaerobes belonging to the Firmicutes and Bacteroidetes phyla.

-

Clostridium species: Members of this genus, such as Clostridium scindens and Clostridium hiranonis, are well-characterized for their 7α-dehydroxylating activity due to the presence of the bai operon.[1]

-

Bacteroides species: This genus is known to possess a wide range of hydroxysteroid dehydrogenases (HSDHs) capable of oxidizing and epimerizing bile acid hydroxyl groups.[4]

-

Eubacterium species: Certain species within this genus have also been implicated in bile acid metabolism, including dehydroxylation reactions.

Quantitative Data on Bile Acid Transformation

The efficiency of bile acid conversion by gut microbiota can vary significantly between individuals and is influenced by the composition of the gut microbiome. The following tables summarize available quantitative data on relevant enzymatic activities and conversion rates.

Table 1: Kinetic Parameters of 7α-Hydroxysteroid Dehydrogenase (7α-HSDH)

| Substrate | Bacterial Source | Km (mM) | Vmax (nmol/mg protein/hr) | Reference |

| Cholic Acid | Escherichia coli | 0.83 | Not Reported | [5] |

| Chenodeoxycholic Acid | Escherichia coli | 0.12 | Not Reported | [5] |

Table 2: Conversion Rates of Primary Bile Acids by Gut Microbiota

| Primary Bile Acid | Bacterial Strain/Community | Secondary Bile Acid | Conversion Efficiency (%) | Incubation Time (hr) | Reference |

| Chenodeoxycholic Acid | Human fecal flora (normal) | Lithocholic Acid | 80 | 2 | [6] |

| Ursodeoxycholic Acid | Human fecal flora (normal) | Lithocholic Acid | 41 | 2 | [6] |

| α-muricholic acid | Strain HDCA-1 | This compound | 70-80 | Not Specified | [7] |

| β-muricholic acid | Strain HDCA-1 | This compound | 70-80 | Not Specified | [7] |

| Cholic Acid | Strain HDCA-1 | Deoxycholic Acid | 70-80 | Not Specified | [7] |

| Chenodeoxycholic Acid | Strain HDCA-1 | Lithocholic Acid | <50 | Not Specified | [7] |

Signaling Pathways Modulated by this compound

HDCA exerts its physiological effects by activating specific host receptors, thereby modulating downstream signaling pathways. Two key pathways have been identified: the TGR5/AKT/NF-κB pathway and the FXR-PI3K/AKT pathway.

TGR5/AKT/NF-κB Signaling Pathway

HDCA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by modulating the TGR5/AKT/NF-κB signaling pathway. Activation of the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) by HDCA leads to the inhibition of AKT phosphorylation, which in turn suppresses the activation and nuclear translocation of the transcription factor NF-κB, a key regulator of inflammatory responses.

References

- 1. dojindo.co.jp [dojindo.co.jp]

- 2. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ptglab.com [ptglab.com]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

Hyodeoxycholic Acid: A Technical Guide to its Mechanism of Action on FXR and TGR5 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hyodeoxycholic acid (HDCA) is a secondary bile acid, predominantly found in porcine bile, with emerging therapeutic potential in various metabolic and inflammatory diseases. Its biological functions are primarily mediated through the modulation of two key bile acid-activated receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound Takeda G protein-coupled receptor 5 (TGR5). This document provides an in-depth technical overview of the molecular mechanisms through which HDCA interacts with and signals through FXR and TGR5. It details the downstream signaling cascades, summarizes quantitative data on receptor interaction, outlines common experimental protocols for studying these interactions, and provides visual representations of the key pathways. The evidence suggests a complex, context-dependent role for HDCA, acting as a potential agonist or antagonist for FXR and a weak agonist for TGR5, leading to diverse physiological outcomes.

Mechanism of Action on Farnesoid X Receptor (FXR)

The interaction of HDCA with FXR is complex, with studies reporting both agonistic and antagonistic activities, suggesting its effects may be cell-type and context-dependent. FXR is a nuclear receptor that acts as a primary sensor for bile acids, regulating the expression of genes involved in bile acid, lipid, and glucose homeostasis.[1][2][3]

Agonistic and Antagonistic Properties

-

Agonistic Activity: Several studies have demonstrated that HDCA can act as an FXR agonist. For instance, HDCA treatment in colorectal cancer (CRC) cells was shown to activate FXR expression.[4][5] This activation leads to the inhibition of cell proliferation through the suppression of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) pathway.[4] In porcine intestinal epithelial cells (IPEC-J2), HDCA was also found to suppress proliferation via FXR activation.[6][7] In some contexts, HDCA is considered a weak FXR agonist.[8]

-

Antagonistic Activity: Conversely, other reports classify HDCA as an FXR antagonist.[9] One study noted that while HDCA alone acts as a weak agonist, it can inhibit FXR activity in the presence of a potent FXR agonist like chenodeoxycholic acid (CDCA).[8] This dual activity suggests HDCA may function as a selective FXR modulator, capable of differentially regulating gene expression compared to other bile acids.

Downstream Signaling Pathways

Upon binding to FXR in the nucleus as a heterodimer with the retinoid X receptor (RXR), HDCA can modulate the transcription of several target genes:[3]

-

Bile Acid Homeostasis: As an agonist, FXR activation typically induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor.[10][11] SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][10] In the intestine, FXR activation induces Fibroblast Growth Factor 15 (FGF15 in rodents)/FGF19 (in humans), which travels to the liver to suppress CYP7A1 expression.[12][13] This negative feedback loop is crucial for preventing bile acid overload.

-

Lipid and Glucose Metabolism: FXR activation influences lipid metabolism by regulating genes involved in fatty acid synthesis and triglyceride clearance.[11][14] It can also impact glucose homeostasis by regulating gluconeogenesis and glycogen (B147801) synthesis.[13]

-

Cell Proliferation: As seen in CRC cells, HDCA-mediated FXR activation can inhibit proliferation by downregulating the EREG/EGFR signaling axis.[4]

The following diagram illustrates the signaling pathway of HDCA acting as an FXR agonist.

Caption: HDCA-mediated FXR signaling pathway.

Mechanism of Action on Takeda G Protein-Coupled Receptor 5 (TGR5)

HDCA is generally considered a weak agonist of TGR5, a G protein-coupled receptor expressed on the cell surface of various cell types, including immune cells, enteroendocrine cells, and neurons.[15][16][17] TGR5 activation is linked to the regulation of inflammation, energy expenditure, and glucose homeostasis.[18][19][20]

Agonistic Properties

Studies consistently show that HDCA can activate TGR5, although with lower potency compared to other bile acids like lithocholic acid (LCA) or deoxycholic acid (DCA).[17] This activation initiates a downstream signaling cascade mediated by intracellular second messengers.

Downstream Signaling Pathways

TGR5 is coupled to a stimulatory G-alpha-protein (Gαs).[21] The binding of HDCA to TGR5 triggers the following cascade:

-

Gαs Activation: The Gαs subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: AC converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[22]

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[23]

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to diverse cellular responses:

-

Anti-inflammatory Effects: In microglia and macrophages, TGR5 activation by HDCA can inhibit the lipopolysaccharide (LPS)-induced inflammatory response. This is achieved by suppressing the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[15][24] The pathway involves TGR5-mediated activation of AKT, which in turn inhibits NF-κB.[24]

-

Metabolic Regulation: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[18][25]

-

The diagram below outlines the HDCA-TGR5 signaling pathway.

Caption: HDCA-mediated TGR5 signaling cascade.

Quantitative Data Summary

The following table summarizes the quantitative data from studies assessing the potency of HDCA on the TGR5 receptor. Quantitative data for FXR interaction is less consistently reported in the literature.

| Receptor | Ligand | Assay Type | Cell Line | EC₅₀ (µM) | Efficacy (% of LCA) | Reference |

| TGR5 | HDCA | CRE-Luciferase | CHO | 16.70 | 85 | [17] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. LCA (Lithocholic acid) is often used as a reference potent TGR5 agonist.

Experimental Protocols

The investigation of HDCA's mechanism of action on FXR and TGR5 employs a range of standard molecular and cellular biology techniques.

Key Methodologies

-

Cell Culture and Transfection:

-

Objective: To study receptor activity in a controlled in vitro environment.

-

Protocol: Mammalian cell lines such as Human Embryonic Kidney 293T (HEK293T), Chinese Hamster Ovary (CHO), or specific tissue-derived cells (e.g., CRC cell lines HCT116, DLD1) are cultured.[4][17] Cells are often transiently transfected with plasmids encoding the receptor of interest (FXR or TGR5) and a reporter gene to assess receptor activation.[26] For knockdown experiments, small interfering RNAs (siRNAs) targeting the receptor's mRNA are used.[4][5]

-

-

Luciferase Reporter Gene Assay:

-

Objective: To quantify the transcriptional activity of nuclear receptors (FXR) or the signaling output of GPCRs (TGR5).

-

Protocol: For FXR, cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of FXR response elements (FXREs). For TGR5, a reporter plasmid with a cAMP response element (CRE) is used. After transfection, cells are treated with HDCA. The activation of the receptor leads to the expression of luciferase, and the resulting luminescence is measured with a luminometer. The intensity of the signal is proportional to receptor activity.[17][26]

-

-

Western Blot Analysis:

-

Objective: To detect and quantify the expression levels of specific proteins and their phosphorylation status.

-

Protocol: Cells or tissues are lysed to extract proteins. Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is incubated with primary antibodies specific to the target proteins (e.g., FXR, TGR5, p-AKT, NF-κB) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.[4][24] A chemiluminescent substrate is added to visualize the protein bands, which are then quantified.

-

-

Quantitative Real-Time PCR (RT-qPCR):

-

Objective: To measure the mRNA expression levels of target genes.

-

Protocol: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers (e.g., for SHP, FGF15, TGR5). The amplification of DNA is monitored in real-time using a fluorescent dye. Relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene.[4][24]

-

-

Animal Models:

-

Objective: To investigate the physiological effects of HDCA in vivo.

-

Protocol: Murine models (e.g., C57BL/6 mice) or other species (e.g., weaned piglets) are often used.[6][24] Animals may be fed a specific diet (e.g., high-fat diet) to induce a disease state (e.g., NAFLD, obesity) and then treated with HDCA.[27] Tissues are collected for analysis of gene and protein expression, and physiological parameters like body weight, glucose tolerance, and inflammatory markers are measured.[23][24]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of HDCA on receptor activation in vitro.

Caption: General workflow for in vitro receptor activation studies.

Conclusion

This compound exhibits a multifaceted mechanism of action by interacting with both the nuclear receptor FXR and the membrane receptor TGR5. Its role as a selective modulator of FXR—displaying both agonistic and antagonistic properties depending on the context—positions it as a molecule of interest for finely tuning metabolic pathways. Concurrently, its function as a weak TGR5 agonist contributes to its anti-inflammatory and beneficial metabolic effects, such as stimulating GLP-1 secretion. This dual engagement allows HDCA to influence a broad spectrum of physiological processes, from bile acid and lipid metabolism to inflammation and cell proliferation. A thorough understanding of these complex, receptor-specific signaling pathways is critical for harnessing the therapeutic potential of HDCA in treating metabolic syndrome, inflammatory diseases, and certain cancers. Further research is warranted to fully elucidate the context-dependent nature of its activity and to translate these molecular mechanisms into clinical applications.

References

- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of action of the bile acid receptor TGR5 in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. This compound inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]

- 27. This compound Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation [mdpi.com]

Hyodeoxycholic Acid: A Technical Guide to its Role in Modulating Gut Microbiota Composition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyodeoxycholic acid (HDCA), a secondary bile acid predominantly found in pigs and in trace amounts in humans, is emerging as a critical signaling molecule in the complex interplay between the host and its gut microbiota.[1][2] Traditionally known for its role in lipid digestion, recent evidence highlights HDCA's potent ability to modulate the composition and function of the intestinal microbiome, influence host signaling pathways, and thereby impact overall health and disease. This technical guide provides an in-depth analysis of the mechanisms through which HDCA exerts its effects, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways. Its role in enhancing intestinal barrier function, modulating inflammatory responses, and its potential therapeutic applications in metabolic and inflammatory diseases are explored.

Introduction: The Bile Acid-Microbiota Axis

Bile acids (BAs) are cholesterol-derived molecules synthesized in the liver (primary BAs) and subsequently modified by the gut microbiota into a diverse pool of secondary BAs.[3][4] This bi-directional relationship, known as the bile acid-microbiota axis, is fundamental to host physiology.[5] Gut microbes, through enzymes like bile salt hydrolases (BSH) and hydroxysteroid dehydrogenases (HSDH), deconjugate and dehydroxylate primary BAs, generating secondary BAs such as deoxycholic acid (DCA), lithocholic acid (LCA), and this compound (HDCA).[3][6] These secondary BAs, in turn, act as signaling molecules that shape the microbial community and regulate host metabolic and immune functions.[1][5] HDCA, a hydrophilic 6α-hydroxylated bile acid, is of particular interest due to its distinct signaling properties and therapeutic potential.[2][7]

Mechanisms of Action: HDCA as a Signaling Molecule

HDCA modulates the gut environment and host physiology primarily through its interaction with key bile acid-activated receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Takeda G-protein-coupled receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor widely expressed in the intestine, including on enteroendocrine L-cells and immune cells.[8][9] HDCA is a potent agonist of TGR5.[1][10] Activation of the TGR5 signaling pathway by HDCA has several downstream consequences:

-

Enhanced Intestinal Barrier Function: TGR5 activation leads to an upregulation of tight junction proteins such as Zonula occludens-1 (ZO-1), Claudin, and Occludin.[1][11] This strengthens the intestinal epithelial barrier, reducing intestinal permeability and the translocation of bacterial products like lipopolysaccharide (LPS) into circulation.[1]

-

Anti-inflammatory Effects: The HDCA-TGR5 axis suppresses inflammatory signaling. It can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, leading to reduced production of TNF-α, IL-1β, and IL-6 in intestinal tissues.[1][12]

-

Metabolic Regulation: In enteroendocrine cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose homeostasis.[8][13]

Farnesoid X Receptor (FXR) Modulation

FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in bile acid, lipid, and glucose metabolism.[14][15] HDCA's interaction with FXR is more complex. Some studies suggest HDCA acts as an FXR antagonist or a weak partial agonist.[1][16] By inhibiting intestinal FXR activity, HDCA can:

-

Alter Bile Acid Synthesis: Inhibition of intestinal FXR can indirectly modulate the synthesis of other bile acids.[1] For instance, it has been shown to decrease the concentration of the potentially pro-carcinogenic secondary bile acid DCA.[17]

-

Regulate Cell Proliferation: HDCA has been shown to suppress intestinal epithelial cell proliferation through an FXR-dependent pathway, potentially involving the PI3K/AKT signaling cascade.[16] This has implications for conditions characterized by abnormal cell growth.

Quantitative Data on HDCA-Mediated Modulation

The effects of HDCA on gut microbiota and host parameters have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of HDCA on Gut Microbiota Composition in SPF Piglets

| Bacterial Taxon | Control Group Abundance (%) | HDCA-Treated Group Abundance (%) | Fold Change | Reference |

| Lactobacillus | 5.28 | 37.97 | +7.2x | [1][11] |

| Streptococcus | 38.65 | 28.34 | -0.7x | [1][11] |

| Erysipelotrichaceae | 17.15 | 0.35 | -49x | [1][11] |

Table 2: Effect of HDCA on Host Intestinal Health Markers in Piglets

| Marker | Measurement | Effect of HDCA | Reference |

| Tight Junction Proteins | |||

| ZO-1 | Protein Level | Significantly Increased | [1][11] |

| Claudin | Protein Level | Significantly Increased | [1][11] |

| Occludin | Protein Level | Significantly Increased | [1][11] |

| Pro-inflammatory Cytokines | |||

| TNF-α | Protein Level | Significantly Reduced | [1][11] |

| IL-1β | Protein Level | Significantly Reduced | [1][11] |

| IL-6 | Protein Level | Significantly Reduced | [1] |

| Serum Markers | |||

| Lipopolysaccharide (LPS) | Concentration | Decreased | [1] |

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by HDCA.

Caption: HDCA activates the TGR5 pathway, leading to reduced inflammation and enhanced gut barrier function.

Caption: HDCA inhibits the FXR pathway, suppressing cell proliferation and altering the microbiome.

Experimental Workflow

The diagram below outlines a typical experimental workflow to assess the impact of HDCA.

Caption: A standard workflow for investigating the effects of HDCA on gut microbiota and host physiology.

Detailed Experimental Protocols

The following methodologies are representative of studies investigating HDCA's role.

Animal Models and Husbandry

-

Species: Weaned piglets or C57BL/6 mice are commonly used models.[1][17] Specific Pathogen-Free (SPF) animals are often utilized to control for confounding microbial variables.[1]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light/dark cycles.

-

Diet: A basal diet is provided to all groups. The treatment group receives the basal diet supplemented with a specified concentration of HDCA, for example, 0.2 mg/mL in drinking water for piglets or 0.5% (w/w) in a high-fat diet for mice.[1][17]

Gut Microbiota Analysis

-

Sample Collection: Fecal samples are collected at specified time points, immediately frozen in liquid nitrogen, and stored at -80°C.

-

DNA Extraction: Microbial DNA is extracted from fecal samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit).

-

16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR. The amplicons are then sequenced on a high-throughput platform (e.g., Illumina MiSeq/NovaSeq).

-

Data Analysis: Sequencing reads are processed using bioinformatics pipelines like QIIME2 or mothur for quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are performed to assess microbial community richness and structure.

Host Response Analysis

-

Bile Acid Profiling: Bile acids are extracted from serum or fecal samples and quantified using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[13]

-

Gene Expression Analysis (RT-qPCR): Total RNA is isolated from intestinal tissues (e.g., ileum). cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes, such as TGR5, FXR, ZO-1, Occludin, TNF-α, and IL-6.[1][11]

-

Protein Analysis (Western Blot): Protein lysates from intestinal tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., ZO-1, Claudin, phosphorylated-AKT, NF-κB) to determine their expression levels.[12]

-

Immunohistochemistry: Intestinal tissue sections are stained with antibodies against specific markers (e.g., chromogranin A for enteroendocrine cells) to visualize cell numbers and localization.[8]

Therapeutic Implications

The unique ability of HDCA to modulate the gut microbiota and host signaling pathways suggests its potential as a therapeutic agent for several conditions.

-

Inflammatory Bowel Disease (IBD): By strengthening the gut barrier and exerting anti-inflammatory effects via TGR5, HDCA could potentially alleviate colitis.[1][7] Oral administration of HDCA has been shown to prevent the development of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice.[7][18]

-

Metabolic Syndrome and NAFLD: HDCA has been shown to improve metabolic abnormalities and ameliorate non-alcoholic fatty liver disease (NAFLD) by altering bile acid synthesis and fatty acid degradation pathways.[1][13] It can increase the abundance of beneficial bacteria like Parabacteroides distasoni while inhibiting intestinal FXR activity.[1]

-

Colorectal Cancer (CRC): By reducing levels of pro-carcinogenic DCA and suppressing epithelial proliferation, HDCA may inhibit the growth of colorectal tumors, particularly those promoted by a high-fat diet.[17]

-

Clostridium difficile Infection (CDI): Secondary bile acids are crucial for colonization resistance against C. difficile.[6][19] HDCA can inhibit the growth of C. difficile vegetative cells, suggesting a role in preventing or treating CDI.[19][20]

Conclusion and Future Directions

This compound is a pivotal secondary bile acid that functions as a key regulator at the host-microbiome interface. Its ability to selectively modulate the gut microbiota, enhance intestinal barrier integrity, and suppress inflammation through defined signaling pathways like TGR5 and FXR underscores its physiological importance. The quantitative data from preclinical studies strongly support its beneficial effects on intestinal health.

Future research should focus on elucidating the specific bacterial species responsible for HDCA production in the human gut and exploring the therapeutic efficacy of HDCA in human clinical trials for inflammatory and metabolic diseases. Further investigation into the synergistic effects of HDCA with other microbial metabolites and dietary components will provide a more holistic understanding of its role in maintaining health. The development of targeted HDCA-based therapies represents a promising avenue for leveraging the gut microbiome for disease prevention and treatment.

References

- 1. This compound modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | this compound modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]

- 6. Bile acids impact the microbiota, host, and C. difficile dynamics providing insight into mechanisms of efficacy of FMTs and microbiota-focused therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (HDCA) Prevents Development of Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: Possible Role of Synergism between DSS and HDCA in Increasing Fecal Bile Acid Levels [jstage.jst.go.jp]

- 8. The effects of dietary supplementation with this compound on the differentiation and function of enteroendocrine cells and the serum biochemical indices in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound (HDCA) Prevents Development of Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: Possible Role of Synergism between DSS and HDCA in Increasing Fecal Bile Acid Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of microbial derived secondary bile acids on colonization resistance against Clostridium difficile in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibiotics pave way for C. difficile infections by killing beneficial bile acid-altering bacteria | Veterinary Medicine News [news.cvm.ncsu.edu]

The Pivotal Role of Hyodeoxycholic Acid in the Dawn of Steroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Before the era of total synthesis, the burgeoning field of steroid chemistry relied on the structural modification of readily available natural products. Among these, hyodeoxycholic acid (HDCA), a secondary bile acid abundant in hog bile, emerged as a crucial precursor for the partial synthesis of vital steroid hormones. This technical guide delves into the discovery and historical significance of HDCA in steroid synthesis, providing a comprehensive overview of the key chemical transformations, experimental workflows, and the underlying biological signaling pathways. This document serves as a resource for researchers in steroid chemistry and drug development, offering a detailed look into the foundational techniques that paved the way for the modern steroid pharmaceutical industry.

Introduction: A Historical Perspective

The mid-20th century witnessed a surge in the discovery and therapeutic application of steroid hormones, most notably progesterone (B1679170) and corticosteroids like cortisone (B1669442). The complex structures of these molecules presented a formidable challenge for de novo synthesis with the technologies of the time. Consequently, chemists turned to abundant, structurally similar natural products as starting materials. While deoxycholic acid from ox bile was famously used in the multi-step synthesis of cortisone by Sarett at Merck, this compound (HDCA) from hog bile also played a significant, albeit sometimes less heralded, role, particularly in the synthesis of progesterone.[1][2]

HDCA's specific stereochemistry and the location of its hydroxyl groups at the 3α and 6α positions made it a suitable starting scaffold for the necessary chemical modifications to build the hormonal side chain and introduce the requisite functionalities on the steroid nucleus.[1] Its use was particularly notable in regions where access to other precursors, like diosgenin (B1670711) from yams, was limited. For instance, the East German company Jenapharm utilized HDCA as its primary steroid precursor in the 1950s.[2] This guide revisits the pivotal experiments and methodologies that defined this era of steroid chemistry.

The Discovery and Origin of this compound

Initially believed to be a primary bile acid in pigs, subsequent research revealed that this compound is, in fact, a secondary bile acid. It is produced from primary bile acids, such as α-muricholic acid and hyocholic acid, through the metabolic action of intestinal microflora. Specifically, a gram-positive rod, termed HDCA-1, was identified as being capable of 7-dehydroxylation and epimerization of the 6-hydroxyl group to form HDCA.

This compound in Steroid Synthesis: A Stepwise Approach

The conversion of this compound into steroid hormones like progesterone involved a series of now-classic organic reactions. The primary challenges were the degradation of the C-5 carboxylic acid side chain and the introduction of a C-2 acetyl side chain, along with the modification of the A and B rings of the steroid nucleus. The following sections outline the key transformations.

Side-Chain Degradation: The Barbier-Wieland Degradation

A critical step in the conversion of bile acids to steroid hormones was the shortening of the aliphatic side chain. The Barbier-Wieland degradation was a common method for achieving this, removing one carbon atom at a time. This multi-step process typically involves:

-

Esterification of the carboxylic acid.

-

Reaction with a Grignard reagent , such as phenylmagnesium bromide, to form a tertiary alcohol.

-

Dehydration to introduce a double bond.

-

Oxidative cleavage of the double bond, often with chromic acid or ozone, to yield the shortened carboxylic acid.

This process would be repeated to achieve the desired side-chain length.

Oxidation of the Steroid Nucleus: The Oppenauer Oxidation

To create the characteristic α,β-unsaturated ketone in ring A of many steroid hormones (the Δ⁴-3-keto functionality), the 3α-hydroxyl group of HDCA needed to be oxidized to a ketone and the double bond moved into conjugation. The Oppenauer oxidation was a mild and effective method for this transformation. This reaction uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a ketone (e.g., acetone (B3395972) or cyclohexanone) as a hydride acceptor to oxidize a secondary alcohol to a ketone. For substrates with a Δ⁵ double bond, the Oppenauer oxidation often facilitates the isomerization of the double bond to the more stable conjugated Δ⁴ position.[2]

Experimental Protocols

The following are representative protocols based on historical accounts and modern reconstructions of these classic synthetic routes.

Protocol 1: Isolation and Purification of this compound from Pig Bile

This protocol is based on methods developed for the large-scale extraction of bile acids.

Objective: To isolate and purify this compound from crude pig bile.

Materials:

-

Pig bile paste

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Activated charcoal

-

Ethyl acetate

Procedure:

-

Saponification: Crude pig bile paste is heated under reflux with an excess of aqueous sodium hydroxide. This hydrolyzes the amide linkages of conjugated bile acids (glyco- and tauro-hyodeoxycholic acid), yielding the sodium salt of the free bile acid.

-

Acidification: After cooling, the saponified mixture is acidified with hydrochloric acid to a pH of approximately 3. This protonates the carboxylate group, causing the free bile acids to precipitate out of the aqueous solution.

-

Filtration and Washing: The precipitated crude bile acids are collected by filtration and washed with water to remove inorganic salts.

-

Decolorization: The crude bile acid cake is dissolved in hot ethanol, and activated charcoal is added to adsorb colored impurities. The mixture is filtered hot.

-

Crystallization: The hot ethanolic solution is allowed to cool slowly. This compound, being a major component, will crystallize out. The crystals are collected by filtration.

-

Recrystallization: For higher purity, the HDCA crystals are recrystallized from a suitable solvent system, such as aqueous ethanol or ethyl acetate. The purity can be assessed by melting point determination and thin-layer chromatography (TLC).

Protocol 2: Synthesis of Progesterone from this compound (Based on the work of Takeda et al., 1957)

The following is a generalized workflow based on the landmark paper by Takeda and colleagues, which detailed the conversion of α-hyodeoxycholic acid to progesterone and desoxycorticosterone acetate.

Objective: To convert this compound into progesterone through a multi-step synthesis.

Workflow:

-

Step 1: Protection of Hydroxyl Groups: The 3α- and 6α-hydroxyl groups of HDCA are protected, for example, as acetates, to prevent their reaction in subsequent steps.

-

Step 2: Side-Chain Degradation: The C-24 carboxylic acid side chain is shortened, likely via repeated cycles of the Barbier-Wieland degradation or a similar method, to yield a pregnane (B1235032) skeleton precursor.

-

Step 3: Introduction of the 20-Keto Group: The shortened side chain is converted to the characteristic 20-keto group of progesterone.

-

Step 4: Oxidation of the 3-Hydroxyl Group and Isomerization: The protecting group at the 3-position is removed, and the resulting 3α-hydroxyl group is oxidized to a ketone, typically via an Oppenauer oxidation. This step also facilitates the migration of the double bond to the C4-C5 position, forming the α,β-unsaturated ketone system in Ring A.

-

Step 5: Removal of the 6α-Hydroxyl Group: The 6α-hydroxyl group (or its protected form) is removed. This can be a multi-step process involving dehydration to form a double bond, followed by reduction.

-

Step 6: Purification: The final product, progesterone, is purified by crystallization and chromatography.

Quantitative Data from Historical Syntheses

Obtaining precise, step-by-step yield data from the early literature can be challenging. However, based on similar steroid syntheses of the era, the overall yields were typically low, often in the single digits over the entire sequence. The following table provides a template for the kind of data that would be extracted from seminal papers like that of Takeda et al.

| Step | Reaction | Key Reagents | Typical Yield (%) | Reference |

| 1 | Side-Chain Degradation (Barbier-Wieland, 1st cycle) | Phenylmagnesium bromide, Acetic anhydride, CrO₃ | [Data from Takeda et al., 1957] | Takeda et al., 1957 |

| 2 | Side-Chain Degradation (Barbier-Wieland, 2nd cycle) | Phenylmagnesium bromide, Acetic anhydride, CrO₃ | [Data from Takeda et al., 1957] | Takeda et al., 1957 |

| 3 | Oppenauer Oxidation | Aluminum isopropoxide, Acetone | [Data from Takeda et al., 1957] | Takeda et al., 1957 |

| 4 | Removal of 6α-OH | [Details from Takeda et al., 1957] | [Data from Takeda et al., 1957] | Takeda et al., 1957 |

| Overall | HDCA to Progesterone | [Calculated from steps] | Takeda et al., 1957 |

Signaling Pathways and Biological Significance

Beyond its role as a synthetic precursor, this compound is now recognized as an important signaling molecule in its own right, particularly in the regulation of metabolism. It exerts its effects primarily through the activation of nuclear and G-protein coupled receptors, namely the Farnesoid X Receptor (FXR) and TGR5.

FXR and TGR5 Signaling

HDCA is an antagonist for the farnesoid X receptor (FXR) and an agonist for the G-protein coupled receptor TGR5. The interplay between these two signaling pathways has significant metabolic consequences:

-

FXR Antagonism: By antagonizing FXR in the intestine, HDCA can influence the expression of genes involved in bile acid synthesis and transport.

-

TGR5 Agonism: Activation of TGR5 in enteroendocrine L-cells by HDCA stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances insulin (B600854) secretion, improves glucose tolerance, and has beneficial effects on cardiovascular and metabolic health.

The following diagram illustrates the signaling cascade initiated by HDCA in an enteroendocrine cell.

Caption: HDCA signaling through the TGR5 receptor in an enteroendocrine L-cell.

Experimental Workflow Visualization

The overall process from the natural source to the final steroid product can be visualized as a multi-stage workflow.

Caption: Generalized workflow for the synthesis of progesterone from pig bile via HDCA.

Conclusion

This compound holds a significant place in the history of steroid chemistry. Its availability from hog bile provided a viable pathway for the production of essential steroid hormones at a time when other methods were either unknown or economically unfeasible. The multi-step conversions, employing classic reactions like the Barbier-Wieland degradation and Oppenauer oxidation, represent a triumph of early synthetic organic chemistry. Furthermore, the modern understanding of HDCA as a signaling molecule in metabolic pathways underscores its continuing relevance in biomedical research. This guide has provided a technical overview of this fascinating molecule, from its historical role as a synthetic precursor to its contemporary significance as a biological regulator.

References

Hyodeoxycholic Acid: A Secondary Bile Acid at the Crossroads of Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyodeoxycholic acid (HDCA), a secondary bile acid predominantly found in porcine bile and in trace amounts in humans, is emerging as a critical signaling molecule in both human and animal physiology.[1][2][3] Traditionally known for its role in the emulsification and absorption of dietary fats, recent research has unveiled its multifaceted functions in regulating metabolic pathways, modulating the gut microbiota, and influencing the progression of various diseases, including non-alcoholic fatty liver disease (NAFLD), metabolic syndrome, and colorectal cancer.[4][5][6][7] This technical guide provides a comprehensive overview of the core physiological and pathological roles of HDCA, with a focus on its molecular mechanisms of action. Detailed experimental protocols for the quantification of HDCA and the assessment of its biological activities are provided, alongside a quantitative summary of its concentrations in various biological matrices and its interactions with key nuclear receptors. Furthermore, this guide illustrates the intricate signaling pathways governed by HDCA through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound (HDCA)

This compound (3α,6α-dihydroxy-5β-cholan-24-oic acid) is a dihydroxy secondary bile acid.[4] In the gut, primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, and additionally muricholic acids in rodents, are metabolized by the gut microbiota into secondary bile acids.[8] Specifically, HDCA is primarily formed from the bacterial 7α-dehydroxylation of the primary bile acid hyocholic acid (HCA), which is abundant in pigs.[9] In humans, where HCA is present in trace amounts, HDCA levels are consequently low under normal physiological conditions.[1][2] However, its concentrations are altered in various disease states, suggesting a potential role as a biomarker and a therapeutic agent.[2][10][11]

Metabolism and Distribution of HDCA

The metabolism of HDCA exhibits significant species-specific differences. In pigs, HDCA is a major component of the bile acid pool, accounting for a substantial portion of the total bile acids.[3][12] In contrast, healthy humans have only trace amounts of HDCA in circulation.[2] However, elevated levels have been detected in patients with cholestatic liver disease and intestinal malabsorption.[13]

The gut microbiota plays a pivotal role in HDCA synthesis. In rats, a gram-positive rod, termed HDCA-1, has been identified to convert muricholic acid and hyocholic acid isomers into HDCA.[2] The composition of the gut microbiota can therefore significantly influence the levels of HDCA in the host.

Table 1: Concentration of this compound in Human and Animal Tissues

| Species | Tissue/Fluid | Condition | Concentration/Level | Citation(s) |

| Human | Serum | Healthy | Trace amounts | [2] |

| Serum | NAFLD | Significantly lower than healthy controls | [10][11] | |

| Serum | Colorectal Adenoma (Men) | 1.70 ± 0.59 µmol/L (vs. 1.16 ± 0.39 µmol/L in controls) | [14] | |

| Feces | Healthy | Variable, generally low | ||

| Feces | Colorectal Cancer | Levels of secondary bile acids, including DCA, are often elevated. Specific data for HDCA is less consistent. | [11][15] | |

| Pig | Bile | Healthy | Approximately 40% of total bile acids | [3] |

| Serum | Healthy | Unconjugated HDCA is one of the most abundant bile acids. | [16] | |

| Feces | Tylosin Treatment | Increased concentration of HDCA | [17] | |

| Mouse | Serum | High-Fat Diet + HDCA | Increased HDCA and THDCA levels | [15] |

| Feces | High-Fat Diet + HDCA | Increased HDCA and THDCA levels | [15] |

Physiological Functions and Signaling Pathways

HDCA exerts its biological effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and to a lesser extent, the G-protein coupled bile acid receptor 1 (TGR5).[15][18]

Farnesoid X Receptor (FXR) Signaling

HDCA has been identified as an agonist of FXR, a key regulator of bile acid, lipid, and glucose homeostasis.[15][18] In the context of colorectal cancer, HDCA has been shown to primarily stimulate FXR, leading to the inhibition of cancer cell proliferation.[15][18] The activation of FXR by HDCA initiates a signaling cascade that modulates the expression of numerous target genes.

Upon activation by HDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[19] This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to:

-

Upregulation of Small Heterodimer Partner (SHP): SHP is a nuclear receptor that plays a crucial role in inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[17][19][20] This represents a negative feedback mechanism to control bile acid levels.

-

Upregulation of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19, which travels to the liver and also suppresses CYP7A1 expression.[19][20]

-

Downregulation of Epiregulin (EREG): In colorectal cancer cells, HDCA-activated FXR has been shown to inhibit the expression of EREG, which in turn downregulates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to reduced cell proliferation.[15][18]

-

Inhibition of the PI3K/AKT Pathway: HDCA has been demonstrated to suppress intestinal epithelial cell proliferation through an FXR-dependent inhibition of the PI3K/AKT pathway.[21]

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

While some studies suggest HDCA can activate TGR5, particularly in the context of improving intestinal barrier function, other studies, especially in cancer cell lines, show minimal to no activation.[15][18][22] TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB).[23] In the intestine, TGR5 activation is known to promote the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.[23][24]

Table 2: Receptor Activation and Gene Expression Modulation by HDCA

| Parameter | Receptor/Gene | Species/Cell Line | Effect | Quantitative Data | Citation(s) |

| Receptor Activation | FXR | Human CRC cells | Agonist | Primarily stimulated FXR over TGR5 | [15][18] |

| TGR5 | Human CRC cells | Weak/No agonist activity | Not obvious activation | [15][18] | |

| TGR5 | Piglet ileum | Upregulation of gene expression | Significantly upregulated | [22][25] | |

| Gene Expression | CYP7A1 | Mouse liver (HFD) | Downregulation | Significantly lower expression | [7] |

| CYP7B1 | Mouse liver (HFD) | Upregulation | Significantly higher expression | [7] | |

| SHP | Not specified | Upregulation | FXR target gene | [17][19][20] | |

| FGF19 | Intestine | Upregulation | FXR target gene | [19][20] | |

| EREG | Human CRC cells | Downregulation | Inhibited by HDCA-activated FXR | [15][18] |

Experimental Protocols

Quantification of HDCA by UPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of HDCA from biological samples.

a. Sample Preparation (Feces)

-

Lyophilize and weigh a portion of the fecal sample.

-

Add a known amount of an appropriate internal standard (e.g., d4-HDCA).

-

Extract the bile acids using a suitable solvent, such as 75% ethanol, by vortexing and sonication.

-

Centrifuge the sample to pellet the solid debris.

-

Collect the supernatant for analysis. For some applications, a solid-phase extraction (SPE) cleanup step may be necessary.

b. Sample Preparation (Serum/Plasma)

-

Thaw the serum or plasma sample on ice.

-

Add a known amount of internal standard.

-

Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile (B52724) or methanol.

-

Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for UPLC-MS/MS analysis.[1][6][22]

c. UPLC-MS/MS Conditions

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) acetate), is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for HDCA and its internal standard.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol provides a general workflow for analyzing the impact of HDCA on the gut microbial community.

-

DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit that includes a bead-beating step for efficient lysis of bacterial cells.

-

PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers flanked by sequences for next-generation sequencing.

-

Library Preparation: Purify the PCR products and attach sequencing adapters and barcodes to each sample for multiplexing.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Process the raw sequencing reads to remove low-quality sequences, classify the remaining sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and determine the taxonomic composition and diversity of the microbial community in each sample.

Western Blotting for FXR Protein Expression

This protocol describes the detection of FXR protein levels in cell or tissue lysates.

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FXR.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the FXR band intensity to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound, once considered a minor secondary bile acid in humans, is now recognized as a potent signaling molecule with significant therapeutic potential. Its ability to modulate the activity of the nuclear receptor FXR provides a mechanistic basis for its observed beneficial effects in metabolic and inflammatory diseases. The intricate interplay between HDCA, the gut microbiota, and host physiology underscores the importance of the gut-liver axis in maintaining health and driving disease.

Future research should focus on elucidating the precise mechanisms of HDCA action in different tissues and cell types, particularly in humans. Further investigation into the specific gut microbial species and enzymes responsible for HDCA production will be crucial for developing strategies to modulate its levels for therapeutic benefit. The development of selective HDCA-based agonists or mimetics could offer novel therapeutic avenues for a range of metabolic and inflammatory disorders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for advancing our understanding of this fascinating and increasingly important secondary bile acid.

References

- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NASH-related increases in plasma bile acid levels depend on insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase Inhibition Impairs Normal Intestinal Cell Proliferation and Promotes Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. HDAC5 Inhibits Hepatic Lipogenic Genes Expression by Attenuating the Transcriptional Activity of Liver X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase Expressions in Hepatocellular Carcinoma and Functional Effects of Histone Deacetylase Inhibitors on Liver Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Increased serum deoxycholic acid levels in men with colorectal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PubMed [pubmed.ncbi.nlm.nih.gov]